Promethazine sulfoxide is the primary oxidative metabolite and a major degradation product of the first-generation antihistamine, promethazine. Its principal procurement value is as a qualified analytical reference standard. This is essential for researchers in pharmacology and toxicology studying the metabolic fate of promethazine and for quality control analysts in the pharmaceutical industry who must quantify it as a specified impurity in promethazine hydrochloride formulations to ensure product stability and safety.
Substituting promethazine sulfoxide with its parent compound, promethazine, is unfeasible for its intended analytical applications. The addition of an oxygen atom at the sulfur position fundamentally alters the molecule's polarity, mass, and pharmacological activity. This results in distinct chromatographic retention times, different mass-to-charge ratios in mass spectrometry, and significantly reduced biological activity compared to the parent drug. Therefore, any analytical method intended to accurately identify or quantify the sulfoxide as a metabolite in biological samples or as a degradation product in pharmaceutical formulations requires the specific promethazine sulfoxide compound as a reference standard for calibration and validation.
In a stability-indicating HPLC method designed to quantify promethazine and its degradation products, promethazine sulfoxide is well-resolved from the parent drug peak. Under specified reversed-phase conditions, promethazine hydrochloride had a retention time of approximately 7-8 minutes, while its degradation products, including the sulfoxide, eluted as distinct, separate peaks, enabling accurate quantification. This baseline separation is a prerequisite for any valid quantitative analysis in a quality control or stability study setting.
| Evidence Dimension | HPLC Retention Time |
| Target Compound Data | Elutes as a distinct peak, well-resolved from the parent compound. |
| Comparator Or Baseline | Promethazine HCl (Parent Compound): Retention time of ~7-8 minutes. |
| Quantified Difference | Sufficient resolution to allow for independent quantification without peak overlap. |
| Conditions | Reversed-phase HPLC with UV detection as part of a forced degradation study. |
This separation is essential for pharmaceutical QC labs to accurately measure the concentration of this specific impurity, as required by pharmacopeial standards.
The molecular weight of promethazine sulfoxide is 300.4 g/mol, compared to 284.4 g/mol for the parent promethazine molecule. This ~16 Da mass difference, corresponding to the addition of one oxygen atom, provides a distinct mass-to-charge ratio (m/z) that is fundamental for its specific detection and quantification in complex biological matrices using LC-MS/MS. This allows researchers to distinguish the metabolite from the parent drug with high certainty.
| Evidence Dimension | Molecular Weight |
| Target Compound Data | 300.4 g/mol |
| Comparator Or Baseline | Promethazine (Parent Compound): 284.4 g/mol |
| Quantified Difference | +16.0 g/mol |
| Conditions | Calculated molecular formula (C17H20N2OS vs. C17H20N2S). |
For any research involving mass spectrometry, this mass difference is the primary attribute that enables selective detection of the metabolite, making the specific reference standard indispensable.
The sulfoxidation of promethazine serves as a critical inactivation pathway. Compared to the parent drug, promethazine sulfoxide is considered a largely inactive metabolite. This significant loss of pharmacological activity upon metabolism is a key parameter in pharmacokinetic and pharmacodynamic modeling. Procuring the sulfoxide allows researchers to directly test the activity of the metabolite itself, confirming its contribution (or lack thereof) to the overall therapeutic or side-effect profile of promethazine.
| Evidence Dimension | Pharmacological Activity |
| Target Compound Data | Largely inactive. |
| Comparator Or Baseline | Promethazine (Parent Compound): Potent antihistaminic, sedative, and antiemetic activity. |
| Quantified Difference | Significant loss of affinity for H1 and D2 receptors, leading to effective elimination of primary pharmacological effects. |
| Conditions | In vitro receptor binding assays and in vivo activity models. |
Researchers studying drug efficacy and safety need this specific compound to differentiate the effects of the active parent drug from its inactive metabolite.
For use in pharmaceutical quality control laboratories to validate stability-indicating HPLC methods. Procuring this compound is necessary for accurately identifying and quantifying promethazine sulfoxide as a specified degradation product in promethazine HCl drug substances and finished products, ensuring compliance with pharmacopeial limits.
Essential for bioanalytical laboratories conducting pharmacokinetic studies. It serves as the analytical standard to quantify the formation of this major metabolite in plasma, urine, or tissue samples following administration of promethazine, enabling characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Used as a tool compound in toxicology and pharmacology to assess the specific biological or cellular effects of the metabolite itself. This allows researchers to confirm that the observed in vivo effects of promethazine are due to the parent drug and not its largely inactive sulfoxide metabolite.